
4,4'-Oxybis(2,6-di-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Oxybis(2,6-di-tert-butylphenol) is a sterically hindered bisphenol antioxidant known for its high performance in stabilizing polymers. This compound is particularly effective in preventing the oxidative degradation of carbon-chain polymers such as polypropylene and isoprene rubber .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(2,6-di-tert-butylphenol) typically involves the oxidative coupling of 2,6-di-tert-butylphenol. One common method is the base oxidative dehydrogenation of hydroquinone with 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone . Another approach involves the use of a heterogeneous catalytic system, which provides high catalytic activity and results in a high-purity product .
Industrial Production Methods
Industrial production of 4,4’-Oxybis(2,6-di-tert-butylphenol) often employs the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Oxybis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone.
Reduction: The oxidized form can be reduced back to the original bisphenol.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium is commonly used for oxidative coupling.
Reduction: Reducing agents such as sodium borohydride can be used to revert the oxidized form back to the bisphenol.
Major Products
Oxidation: 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone.
Reduction: The original 4,4’-Oxybis(2,6-di-tert-butylphenol).
Applications De Recherche Scientifique
4,4’-Oxybis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers such as polypropylene and isoprene rubber.
Biology: Investigated for its potential in protecting biological systems from oxidative stress.
Medicine: Explored for its antioxidant properties in preventing oxidative damage in medical polymers.
Industry: Widely used in the stabilization of fuels, oils, and various plastics.
Mécanisme D'action
The antioxidant mechanism of 4,4’-Oxybis(2,6-di-tert-butylphenol) involves the scavenging of peroxy radicals (ROO•) and the transformation into 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone . This oxidized form can then be reduced back to the original bisphenol, creating a cyclic process that continues until the stabilizer is exhausted . This cyclic transformation ensures high antioxidant activity and prolongs the lifespan of the stabilized materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: A precursor to more complex antioxidants.
2,4-Di-tert-butylphenol: Another phenolic antioxidant with similar properties.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Used in biolubricants for its oxidative stability.
Uniqueness
4,4’-Oxybis(2,6-di-tert-butylphenol) stands out due to its high performance in stabilizing a wide range of polymers and its ability to undergo cyclic transformations, which enhances its antioxidant efficiency . Its sterically hindered structure also provides superior protection against oxidative degradation compared to other phenolic antioxidants .
Propriétés
Numéro CAS |
6029-98-7 |
|---|---|
Formule moléculaire |
C28H42O3 |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C28H42O3/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 |
Clé InChI |
YAANQTVLZABMDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)


![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
![3-(3,4-Dimethoxyphenyl)-5-methoxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14726758.png)


![1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one](/img/structure/B14726770.png)
